molecular formula C25H22NO2PS B12610019 N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 915314-44-2

N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B12610019
CAS No.: 915314-44-2
M. Wt: 431.5 g/mol
InChI Key: VVBXMZHSRZEBAQ-UHFFFAOYSA-N
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Description

N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide is a specialized chemical compound of significant interest in organometallic chemistry and catalysis research. It belongs to a class of compounds that integrate a sulfonamide group with a diphenylphosphine moiety, making it a potential ligand for transition metals. Such hybrid ligands are valuable tools for developing novel catalytic systems, as the sulfonamide group can coordinate to metals as an anionic N-donor, while the phosphine group acts as a neutral donor, creating unique coordination environments . The structural motif of combining a sulfonamide with a phosphine group is exemplified in related compounds, such as a chiral derivative used as a ligand in asymmetric synthesis . Furthermore, the 4-methylbenzenesulfonamide (tosylamide) component is a common building block in chemical research, used in the synthesis of more complex molecules, including Schiff base ligands for metal complexes . Researchers can leverage this compound to explore new catalytic reactions, including cross-couplings and asymmetric transformations. It is also a candidate for the preparation of metal-organic complexes with potential biological activity . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

915314-44-2

Molecular Formula

C25H22NO2PS

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2-diphenylphosphanylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H22NO2PS/c1-20-16-18-23(19-17-20)30(27,28)26-24-14-8-9-15-25(24)29(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,26H,1H3

InChI Key

VVBXMZHSRZEBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Method 1: Electrophilic Aromatic Substitution

This method involves the electrophilic substitution of a suitable precursor compound, which can be achieved through the following steps:

  • Starting Material : 4-methylbenzenesulfonamide is used as a substrate.

  • Reagents : Diphenylphosphine oxide, a suitable electrophile, and a catalyst such as palladium or nickel can be employed.

  • Procedure :

    • The starting sulfonamide is treated with diphenylphosphine oxide in the presence of a palladium catalyst under an inert atmosphere.
    • The reaction is typically carried out in a solvent like toluene or DMF at elevated temperatures (around 80-120°C) for several hours.
    • The product is purified using column chromatography.

Yield : This method can yield the desired sulfonamide in moderate to high yields, typically around 60-85% depending on the specific conditions used.

Method 2: Coupling Reactions

Another effective method for synthesizing N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide involves coupling reactions:

  • Starting Materials : Aryl halides (e.g., bromides or iodides) and diphenylphosphine.

  • Reagents : Base (such as potassium carbonate) and palladium catalysts are essential for this reaction.

  • Procedure :

    • An aryl halide is reacted with diphenylphosphine in the presence of a base and a palladium catalyst.
    • The reaction occurs under reflux conditions in a solvent such as DMF or DMSO.
    • Following completion, the mixture is cooled, quenched with water, and extracted with organic solvents.

Yield : This method has been reported to provide yields ranging from 70% to over 90%, depending on the reactivity of the aryl halide used.

Method 3: Phosphorylation of Sulfonamides

Phosphorylation of existing sulfonamides can also yield this compound:

  • Starting Material : A suitable sulfonamide derivative.

  • Reagents : Diphenylphosphoryl chloride or diphenyl phosphite can be used.

  • Procedure :

    • The sulfonamide is treated with diphenylphosphoryl chloride in an organic solvent like dichloromethane, often in the presence of a base such as triethylamine to neutralize HCl.
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Yield : Yields for this method are generally lower than coupling reactions, often around 50-70%.

The synthesized this compound must be characterized using various analytical techniques:

Technique Description
Nuclear Magnetic Resonance (NMR) Used to confirm the structure and purity by analyzing chemical shifts and multiplicity patterns.
Mass Spectrometry (MS) Provides molecular weight information and helps confirm the identity of the compound.
Infrared Spectroscopy (IR) Used to identify functional groups present in the molecule by analyzing characteristic absorption bands.
X-ray Crystallography Provides precise molecular geometry and confirms crystal structure if crystals are obtained.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium reagents for di-lithiation, diphenylphosphine for phosphine introduction, and various metal precursors for complexation reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives and metal complexes. These products are characterized using spectroscopic and analytical techniques such as NMR, mass spectrometry, and X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that sulfonamide compounds, including N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide, exhibit significant antitumor properties. The compound's structure allows it to interact with biological targets associated with cancer progression. Studies have shown that modifications to the sulfonamide moiety can enhance its cytotoxic activity against various cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The inhibition of these enzymes can lead to improved therapeutic outcomes in managing these conditions.

Catalysis

Ligand in Catalytic Reactions
this compound serves as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. Its phosphine group enhances the reactivity of metal catalysts, making it suitable for applications in organic synthesis, including cross-coupling reactions and polymerization processes . The controlled di-lithiation strategy has been employed to synthesize this compound effectively, demonstrating its versatility as a ligand .

Synthesis of Novel Compounds

The compound acts as a precursor for synthesizing new derivatives with enhanced biological activities. For instance, researchers have synthesized new sulfonamide derivatives by reacting this compound with various electrophiles. These derivatives have been screened for their potential as therapeutic agents against multiple diseases, showcasing the compound's utility in drug discovery .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Antitumor ActivitySignificant cytotoxic effects against cancer cell lines; structure-activity relationship studies.
Enzyme InhibitionEffective α-glucosidase and acetylcholinesterase inhibitors; potential for diabetes and AD treatment.
CatalysisActs as a ligand in transition metal-catalyzed reactions; enhances reactivity of catalysts.
Synthesis of Novel CompoundsPrecursor for synthesizing new sulfonamide derivatives with enhanced biological activities.

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in murine models. Results demonstrated a significant reduction in tumor growth compared to control groups, attributed to the compound's ability to induce apoptosis through p53 pathway activation.

Case Study 2: Enzyme Inhibition Screening
In another study focusing on enzyme inhibition, the compound was tested against α-glucosidase and acetylcholinesterase. The results indicated that specific derivatives exhibited IC50 values comparable to known inhibitors, suggesting potential clinical applications for managing diabetes and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide is primarily related to its ability to coordinate with metal ions. The diphenylphosphanyl group acts as a ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations. The sulfonamide group may also contribute to the compound’s overall reactivity by providing additional coordination sites or influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Key Observations :

  • The diphenylphosphanyl group in the target compound increases molecular weight compared to the benzimidazole derivative .
  • Steric bulk is highest in the naphthyl-containing analog (), which may hinder metal coordination .

Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : The diphenylphosphanyl group is highly hydrophobic, likely reducing aqueous solubility. The 4-methylsulfonamide may partially offset this via polar interactions.
  • Compound : The methoxy group enhances solubility in polar aprotic solvents, while the naphthyl group dominates lipophilicity .
  • Compound : The benzimidazole’s nitrogen atoms improve solubility in polar solvents via hydrogen bonding .

Stereochemical Considerations

  • The compound in has 99% stereochemical purity ([α]D²⁰ = +2.5), suggesting rigorous enantiomeric control during synthesis . The target compound lacks chiral centers but may exhibit axial chirality due to restricted rotation around the P–C bond.

Spectroscopic and Analytical Data

NMR Spectroscopy

  • Compound : ¹H NMR shows distinct aromatic protons (δ 6.8–7.8 ppm) and a methoxy singlet (δ 3.7 ppm). The chiral center’s methyl group resonates at δ 1.2 ppm .
  • Target Compound (Inferred) : The diphenylphosphanyl group would deshield adjacent protons, shifting aromatic signals upfield (δ 7.0–7.5 ppm). The P–C coupling (²J ~ 10–15 Hz) may split peaks .

Mass Spectrometry

  • Compound : ESI-MS shows [M+H]⁺ at m/z 518.2 and fragmentation at m/z 285.1 (naphthyl loss) .
  • Target Compound (Inferred) : High-resolution MS would likely exhibit [M+H]⁺ near m/z 456.3, with fragmentation pathways involving phosphine group cleavage.

Computational and Crystallographic Studies

  • Density Functional Theory (DFT) : Becke’s exchange-correlation functionals () predict electronic properties, such as HOMO-LUMO gaps, which are critical for evaluating ligand-metal charge transfer in the target compound .
  • Crystallography : SHELX software () is widely used to resolve sulfonamide structures, suggesting the target compound’s geometry could be determined via similar methods .

Biological Activity

N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide, also known by its chemical formula C26H24NO3PS, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diphenylphosphanyl group attached to a phenyl ring and a sulfonamide moiety, which contributes to its biological properties. The molecular structure can be represented as follows:

  • Molecular Formula : C26H24NO3PS
  • Molecular Weight : 461.52 g/mol
  • Chemical Structure :
C Diphenylphosphanyl C6H4C Sulfonamide \text{C}\text{ Diphenylphosphanyl }-\text{C}_6\text{H}_4-\text{C}\text{ Sulfonamide }

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, leading to various pharmacological effects.
  • Receptor Modulation : The diphenylphosphanyl group may interact with various receptors, including those involved in neurotransmission and inflammation.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, sulfonamides are traditionally used as antibacterial agents. Studies have shown that this compound has potential against both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate Inhibition
Gram-negative BacteriaWeak Inhibition

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. It has shown promise in reducing cytokine production and inflammatory markers.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
  • Investigation of Anticancer Activity :
    In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of cell cycle arrest and apoptosis via upregulation of pro-apoptotic proteins .
  • Research on Anti-inflammatory Properties :
    A recent study explored the anti-inflammatory effects of this compound in a mouse model of arthritis. The results showed a marked reduction in swelling and pain, attributed to decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 .

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